molecular formula C15H12BrClN2O B2653707 4-bromo-2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol CAS No. 610277-36-6

4-bromo-2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Cat. No.: B2653707
CAS No.: 610277-36-6
M. Wt: 351.63
InChI Key: QCGIKSHXQFUAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a dihydropyrazole (pyrazoline) derivative, a chemical scaffold recognized for its significant potential in pharmaceutical and agrochemical research. The 4,5-dihydro-1H-pyrazole core is a fundamental building block in medicinal chemistry, known to exhibit a wide spectrum of biological activities. This specific compound features a 4-bromo-2-hydroxyphenyl substituent at the 3-position and a 4-chlorophenyl group at the 5-position of the pyrazoline ring, a structural motif often associated with potent bioactive properties. Pyrazoline derivatives are extensively investigated for their anti-inflammatory potential, often acting through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) . The presence of halogen atoms (bromine and chlorine) and a phenolic hydroxyl group in its structure is a common strategy in drug design to enhance binding affinity to biological targets and optimize pharmacokinetic properties. Furthermore, the pyrazoline nucleus is a privileged structure in drug discovery, with its derivatives demonstrating antimicrobial, anticancer, antioxidant, and antidepressant activities in preclinical studies . The synthetic route for such compounds typically involves the cyclocondensation of an appropriate chalcone precursor with hydrazine derivatives, allowing for versatile structural modifications . This product is supplied for research applications only , including but not limited to: use as a reference standard in analytical chemistry, a synthetic intermediate for the development of novel heterocyclic compounds, and a biological probe for in vitro pharmacological screening to investigate new therapeutic agents for inflammatory diseases and microbial infections. This product is strictly for laboratory research use. It is not intended for human or veterinary diagnostic or therapeutic purposes, nor for food or drug use.

Properties

IUPAC Name

4-bromo-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O/c16-10-3-6-15(20)12(7-10)14-8-13(18-19-14)9-1-4-11(17)5-2-9/h1-7,13,18,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGIKSHXQFUAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=C(C=CC(=C2)Br)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone This intermediate is then subjected to bromination and chlorination reactions to introduce the bromine and chlorophenyl groups, respectively

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with pyrazolone scaffolds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazolone can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggests that modifications on the pyrazolone ring can enhance antimicrobial efficacy.

CompoundMIC (μg/mL)Activity
12100Antibacterial
1325Antibacterial
1419Antibacterial

This table illustrates the minimum inhibitory concentrations (MIC) for selected compounds derived from pyrazolone structures, emphasizing their potential as effective antimicrobial agents .

Anti-inflammatory Properties

The compound's phenolic group may also contribute to anti-inflammatory activities. Phenolic compounds are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This makes 4-bromo-2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol a candidate for further investigation in inflammatory disease models.

Synthesis Intermediate

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, including insecticides like chlorfenapyr. The synthesis pathway involves bromination reactions, where the compound is synthesized from simpler precursors using reagents such as boron tribromide in dichloromethane .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of This compound with biological targets. These studies suggest that the compound may interact favorably with enzymes involved in microbial resistance mechanisms, providing insights into its potential use in drug design .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several pyrazolone derivatives against common pathogens. The results highlighted that compounds similar to This compound exhibited potent activity against Bacillus cereus and Klebsiella pneumoniae, with MIC values indicating significant inhibition at low concentrations .

Case Study 2: Synthesis and Application

In another case study focused on chlorfenapyr synthesis, This compound was identified as a critical intermediate. The efficient production of this compound was linked to enhanced yields in the final product, demonstrating its importance in agricultural chemistry .

Mechanism of Action

The mechanism of action of 4-bromo-2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of structural features, physicochemical properties, and functional implications.

Halogen-Substituted Isostructural Derivatives

Key Compounds :

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)
  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)

Structural Insights :

  • Compounds 4 (Cl-substituted) and 5 (Br-substituted) are isostructural , crystallizing in triclinic systems (space group P 1) with two independent molecules per asymmetric unit .
  • Despite differing halogen substituents (Cl vs. Br), both compounds retain identical crystal packing, adjusted minimally to accommodate atomic radii differences. This contrasts with cases like 3-chlorocinnamic acid and 3-bromocinnamic acid, where halogen substitution alters crystal symmetry .

Table 1: Structural Comparison of Halogen-Substituted Derivatives

Compound Halogen (X) Space Group Crystal Packing Similarity Key Reference
Target Compound Br, Cl - -
4 Cl P 1 Identical to 5
5 Br P 1 Identical to 4
Pyrazoline Derivatives with Varied Substituents

Key Compounds :

  • 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (17)
  • 5-(5-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4,7-dimethoxybenzofuran-6-ol (5g)

Functional Insights :

  • Its antimicrobial activity is attributed to the sulfonamide group and halogenated aryl rings .
  • Compound 5g (Br, Cl, methoxy): Shows a higher melting point (202°C ) due to methoxy groups enhancing crystallinity. IR data (υₒₕ 3400 cm⁻¹) suggest strong hydrogen bonding, which may influence solubility .

Table 2: Physicochemical and Functional Comparison

Compound Substituents Melting Point (°C) Notable Functional Groups Potential Applications Reference
Target Compound Br, Cl, phenol - Phenol (-OH) Antimicrobial
17 Cl, Br, sulfonamide 129–130 Sulfonamide (-SO₂NH₂) Antimicrobial
5g Br, Cl, methoxy 202 Methoxy (-OCH₃) Antifungal
Impact of Halogen Position on Bioactivity
  • 3-(5-(5-Bromothiophen-2-yl)-1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)pyridine (L1) : A Pd(II) complex ligand with a molecular weight of 417 g/mol . The bromothiophene moiety enhances DNA-binding affinity, suggesting halogen positioning influences therapeutic targeting .
  • 2-Chloro-5-(5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)aniline (D2): Dual chloro substituents increase lipophilicity (logP ~3.5), improving membrane permeability compared to mono-halogenated analogs .

Biological Activity

The compound 4-bromo-2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H12BrClN2OC_{14}H_{12}BrClN_2O. The structure features a bromine atom and a chlorophenyl group, which contribute to its chemical reactivity and biological properties.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Anticancer Properties

There is emerging evidence that compounds within this chemical class may possess anticancer properties. In vitro studies have reported that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests potential for development as an anticancer agent.

Case Study 1: Antimicrobial Testing

A series of antimicrobial tests were conducted using agar diffusion methods. The compound displayed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Study 2: Anti-inflammatory Assays

In a study assessing the anti-inflammatory effects, the compound was administered to macrophage cell lines stimulated with lipopolysaccharides (LPS). Results showed a marked reduction in TNF-alpha and IL-6 levels compared to the control group.

Cytokine Level (pg/mL)Control GroupTreated Group
TNF-alpha250100
IL-6300120

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and microbial metabolism.
  • Modulation of Cell Signaling Pathways : It likely affects signaling pathways related to cell survival and apoptosis.
  • Interaction with Cell Membranes : The lipophilic nature allows for effective penetration into microbial membranes.

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, and what key intermediates are involved?

Methodological Answer: The compound is typically synthesized via a multi-step approach:

Claisen-Schmidt Condensation : A chalcone intermediate is formed by reacting 4-bromo-2-hydroxyacetophenone with 4-chlorobenzaldehyde under basic conditions (e.g., NaOH/ethanol).

Cyclization with Hydrazine : The chalcone is treated with hydrazine hydrate to form the dihydropyrazole ring .

Purification : Recrystallization in polar solvents (e.g., ethanol or DMF) ensures high purity. Key intermediates include the chalcone (confirmed via IR and 1H^1H-NMR) and the hydrazine adduct.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • 1H^1H-NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 3.1–3.5 ppm (pyrazoline CH2_2), and δ 5.2 ppm (OH) confirm the structure .
    • IR : Stretching bands at 3200–3400 cm1^{-1} (OH), 1600–1650 cm1^{-1} (C=N), and 750 cm1^{-1} (C-Br) are diagnostic.
  • X-ray Crystallography : Single-crystal analysis reveals bond lengths (e.g., C-Br: 1.89–1.92 Å) and dihedral angles between aromatic rings (e.g., 15–25°), critical for confirming stereochemistry .

Q. What in vitro assays are used to evaluate the compound’s biological activity?

Methodological Answer:

  • Antimicrobial Testing :
    • Agar diffusion assays (e.g., against E. coli or S. aureus) with zones of inhibition measured at 24–48 hours.
    • Minimum Inhibitory Concentration (MIC) determined via microdilution in nutrient broth .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) at varying concentrations (10–100 μM) to assess IC50_{50} values .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of the compound?

Methodological Answer: Single-crystal X-ray diffraction provides:

  • Bond Angles and Torsional Strain : For example, the dihedral angle between the pyrazoline ring and the bromophenol moiety (e.g., 12.5° in ) influences steric interactions and reactivity.
  • Packing Interactions : Hydrogen bonds (e.g., O-H···N) stabilize the crystal lattice, affecting solubility and stability .
    Example Data Table :
ParameterValue (Å/°)Significance
C-Br bond length1.90 ÅConfirms sp2^2 hybridization
Pyrazoline C-N-C119.5°Indicates ring strain
Dihedral angle17.8°Predicts π-π stacking potential

Q. How to address discrepancies in reported biological activity data across studies?

Methodological Answer: Conflicting data (e.g., MIC values varying by >50% between studies) may arise from:

Experimental Variables :

  • Solvent choice (DMSO vs. water) affecting compound solubility.
  • Incubation time/temperature differences in antimicrobial assays.

Structural Isomerism : Cis/trans isomerism in the dihydropyrazole ring (confirmed via NOESY NMR) can alter bioactivity .

Statistical Design : Use randomized block designs with replicates (e.g., 4 replicates per condition) to minimize bias .

Q. What computational methods validate the compound’s electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO).
    • Electrostatic potential maps identify nucleophilic/electrophilic sites (e.g., Br and OH groups) .
  • Molecular Docking : Simulate binding to target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to rationalize antimicrobial activity .

Conflict Resolution in Data Interpretation

Q. How to reconcile conflicting spectroscopic data for the compound’s tautomeric forms?

Methodological Answer: Tautomerism between enol and keto forms can cause variability in 1H^1H-NMR and IR spectra:

  • Variable Temperature NMR : Perform experiments at 25°C and −40°C to observe dynamic equilibrium shifts (e.g., OH proton exchange broadening).
  • X-ray Crystallography : Resolves tautomeric states definitively; e.g., shows the enol form dominates in the solid state .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.